molecular formula C7H9NO2S B2471136 Methyl 2-(2-methylthiazol-4-yl)acetate CAS No. 951626-43-0

Methyl 2-(2-methylthiazol-4-yl)acetate

Cat. No.: B2471136
CAS No.: 951626-43-0
M. Wt: 171.21
InChI Key: CURSUWQFJQVUFS-UHFFFAOYSA-N
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Description

Methyl 2-(2-methylthiazol-4-yl)acetate is a versatile thiazole-based chemical intermediate of significant interest in medicinal and synthetic chemistry. Thiazole derivatives are widely recognized for their broad spectrum of biological activities and are frequently employed as key building blocks in the synthesis of more complex molecules . This compound is particularly valuable in pharmaceutical research for the development of potential therapeutic agents, including anti-inflammatory compounds . The structure features a methyl ester functional group attached to the thiazole ring via an acetates linker, making it a suitable substrate for further synthetic modifications, such as hydrolysis to the corresponding acid or transesterification. Researchers utilize this compound in cross-coupling reactions, amide bond formation, and heterocyclic synthesis to create libraries of novel compounds for drug discovery and biological screening. Handling and Safety: Similar thiazole acetate esters are classified as irritants, which may cause skin, eye, and respiratory irritation . Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn. Always refer to the material safety data sheet (SDS) for specific hazard and handling information. Note: This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use in humans or animals. The information presented is for informational purposes only and is not intended to be a representation or warranty of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-5-8-6(4-11-5)3-7(9)10-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURSUWQFJQVUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

General Academic Context and Significance of Methyl 2 2 Methylthiazol 4 Yl Acetate

Historical Trajectory and Discovery within Thiazole (B1198619) Chemistry Research

The story of Methyl 2-(2-methylthiazol-4-yl)acetate is intrinsically linked to the development of thiazole chemistry, a field that has been steadily advancing since the pioneering work of Hofmann and Hantzsch. nih.goveurekaselect.comijper.org The Hantzsch thiazole synthesis, first described in the late 19th century, remains a cornerstone for the creation of the thiazole ring, a fundamental component of this compound. ijper.org This reaction typically involves the condensation of an α-haloketone with a thioamide. While the precise first synthesis of this compound is not prominently documented in seminal historical reviews, its structural components suggest its emergence from the continued exploration and application of such foundational synthetic methodologies.

The broader class of thiazole derivatives gained significant traction in the early 20th century with the discovery of the thiazole ring in natural products like vitamin B1 (thiamine). nih.gov This discovery spurred extensive research into the synthesis and properties of a vast array of thiazole-containing molecules, driven by their potential biological activities. The development of synthetic drugs containing the thiazole scaffold, such as the antimicrobial sulfathiazole, further solidified the importance of this heterocyclic motif in medicinal chemistry. ijper.org

Significance in Contemporary Organic and Medicinal Chemistry Research Landscapes

In the modern research environment, thiazole derivatives are recognized for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. ijper.orgresearchgate.net this compound, as a substituted thiazole, is of interest primarily as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

Its structural analog, Ethyl 2-(2-(methylamino)thiazol-4-yl)acetate, has been synthesized and investigated for its antiproliferative activity. researchgate.net This research highlights the potential of the 2-methylthiazole-4-acetate scaffold as a starting point for the development of novel anticancer agents. The methyl ester functionality of this compound provides a reactive site for further chemical modifications, allowing for the facile introduction of diverse functional groups to explore structure-activity relationships.

Furthermore, derivatives of 2-aminothiazole (B372263), which are structurally related to the subject compound, are integral components of several clinically used drugs. sysrevpharm.org For instance, the 2-aminothiazole moiety is a key feature in some third and fourth-generation cephalosporin (B10832234) antibiotics. sysrevpharm.org This underscores the therapeutic relevance of the thiazole core and suggests that compounds like this compound could serve as valuable intermediates in the synthesis of new pharmaceutical agents.

The application of thiazole derivatives extends beyond medicinal chemistry. They are utilized as intermediates in the synthesis of dyes, photographic sensitizers, and vulcanization accelerators. nih.goveurekaselect.com The specific utility of this compound in these areas is less documented but remains a possibility given the reactivity of its functional groups.

Classification and Structural Features Relevant to Advanced Research Directions

This compound is classified as a substituted thiazole, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. Its key structural features, which are pivotal for its chemical reactivity and potential biological activity, include:

The Thiazole Ring: This aromatic ring system is relatively stable and provides a rigid scaffold. The nitrogen and sulfur heteroatoms influence the electron distribution within the ring, making it susceptible to various chemical transformations.

The 2-Methyl Group: The methyl group at the C2 position of the thiazole ring can influence the molecule's lipophilicity and steric properties, which can be crucial for its interaction with biological targets.

The 4-yl-acetate Group: The methyl acetate (B1210297) substituent at the C4 position is a key functional group. The ester moiety can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization, such as amide bond formation. The methylene (B1212753) bridge connecting the acetate group to the thiazole ring offers conformational flexibility.

These structural characteristics make this compound a valuable synthon for combinatorial chemistry and lead optimization programs in drug discovery. The ability to modify the molecule at different positions allows for the systematic exploration of chemical space to identify compounds with enhanced potency and selectivity for specific biological targets.

Table 1: Key Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Structural Features
This compound C₇H₉NO₂S 171.22 2-methylthiazole (B1294427), 4-methyl acetate
Methyl 2-(2-aminothiazol-4-yl)acetate C₆H₈N₂O₂S 172.21 2-aminothiazole, 4-methyl acetate

Synthetic Methodologies and Strategic Approaches for Methyl 2 2 Methylthiazol 4 Yl Acetate

Precursor Synthesis and Starting Material Derivation Methodologies

The primary precursor for Methyl 2-(2-methylthiazol-4-yl)acetate is the carboxylic acid, 2-(2-methylthiazol-4-yl)acetic acid, or its corresponding ethyl ester. The synthesis of this core structure is most effectively achieved through the Hantzsch thiazole (B1198619) synthesis. youtube.com This method involves the cyclocondensation of an α-haloketone or a related compound with a thioamide. bepls.com

For the synthesis of the 2-methylthiazol-4-yl moiety, the key starting materials are:

Thioacetamide (B46855) (CH₃CSNH₂): This provides the C2-methyl group and the nitrogen and sulfur atoms of the thiazole ring.

An ethyl 4-haloacetoacetate (e.g., ethyl 4-chloroacetoacetate): This β-ketoester provides the C4 and C5 atoms of the thiazole ring and the acetic acid side chain.

The reaction mechanism initiates with a nucleophilic attack by the sulfur atom of thioacetamide on the carbon bearing the halogen in the acetoacetate (B1235776) derivative. youtube.com This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. This one-pot reaction is highly effective for creating the substituted thiazole ring system. researchgate.net

PrecursorRole in SynthesisStarting Material(s)
ThioacetamideSource of N, S, and C2-methyl groupAcetonitrile (B52724), Hydrogen Sulfide
Ethyl 4-chloroacetoacetateForms the C4-C5 bond and acetic acid side chainEthyl acetoacetate, Sulfuryl chloride

Direct Esterification and Transesterification Approaches

Once the precursor, 2-(2-methylthiazol-4-yl)acetic acid, is obtained (typically via hydrolysis of its ethyl ester from the Hantzsch synthesis), the final step is the formation of the methyl ester.

Direct Esterification (Fischer Esterification): This is the most common and straightforward approach. The carboxylic acid is reacted with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol (methanol) is used, and/or the water formed is removed. mit.edu

The mechanism involves several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon for nucleophilic attack. youtube.com

Nucleophilic attack by the methanol oxygen on the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water as a leaving group, forming a resonance-stabilized carbocation.

Deprotonation to yield the final methyl ester and regenerate the acid catalyst. masterorganicchemistry.com

Transesterification: If the Hantzsch synthesis yields an ester other than the methyl ester (e.g., Ethyl 2-(2-methylthiazol-4-yl)acetate), transesterification can be employed. This involves reacting the ethyl ester with methanol in the presence of an acid or base catalyst. The large excess of methanol shifts the equilibrium towards the formation of the more volatile methyl ester.

Multi-step Synthetic Pathways to this compound

A complete and logical multi-step pathway for the synthesis of this compound, starting from readily available materials, can be outlined as follows:

Step 1: Hantzsch Thiazole Synthesis to form Ethyl 2-(2-methylthiazol-4-yl)acetate Thioacetamide is reacted with ethyl 4-chloroacetoacetate in a suitable solvent like ethanol (B145695). The mixture is typically heated under reflux to facilitate the condensation and cyclization, yielding Ethyl 2-(2-methylthiazol-4-yl)acetate.

Step 2: Hydrolysis to 2-(2-methylthiazol-4-yl)acetic acid The ethyl ester from Step 1 is hydrolyzed to the corresponding carboxylic acid. This is typically achieved by saponification, using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH), followed by acidification with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

Step 3: Fischer Esterification to this compound The isolated 2-(2-methylthiazol-4-yl)acetic acid from Step 2 is then subjected to Fischer esterification, as described in section 2.2. The acid is refluxed with an excess of methanol and a catalytic amount of sulfuric acid to produce the final target compound, this compound.

This three-step process provides a reliable and scalable route to the desired product from basic chemical building blocks.

Catalytic Methods in Synthesis of this compound

Catalysis plays a crucial role in both the formation of the thiazole ring and the final esterification step, offering pathways to milder reaction conditions, higher yields, and improved selectivity. numberanalytics.com

Homogeneous catalysts are soluble in the reaction medium and are highly effective.

For Thiazole Synthesis: While the classical Hantzsch synthesis can proceed without a catalyst, certain homogeneous catalysts can enhance the reaction. For instance, copper (II) triflate has been used to catalyze the coupling of α-diazoketones with thiourea (B124793) to form 2-aminothiazoles, a related reaction. tandfonline.com Palladium (II) acetate (B1210297) has been employed for C-H arylation of pre-formed thiazoles, showcasing the utility of soluble transition metal catalysts in thiazole chemistry. organic-chemistry.org For the synthesis of the target precursor, a mild base like triethylamine (B128534) can be used to facilitate the reaction between the α-haloketone and thioamide. tandfonline.com

For Esterification: The Fischer esterification is classically catalyzed by homogeneous mineral acids such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com These proton sources are highly effective at activating the carboxylic acid for nucleophilic attack by methanol.

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of separation, recovery, and reusability, which aligns with green chemistry principles. patsnap.com

For Thiazole Synthesis: Solid acid catalysts have been developed for Hantzsch-type syntheses. Silica-supported tungstosilisic acid has been shown to be an efficient and reusable catalyst for one-pot, multi-component reactions to form thiazole derivatives. mdpi.com Another approach involves using copper nanoparticles supported on charcoal (Cu-NP/C) as a heterogeneous catalyst for the condensation of phenacyl bromides with thiourea, demonstrating excellent yields and easy catalyst separation. tandfonline.com

For Esterification: Solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) or zeolites can replace corrosive mineral acids in Fischer esterification. These catalysts are easily filtered off from the reaction mixture, simplifying the work-up procedure and reducing acidic waste. patsnap.com

Catalysis TypeSynthetic StepCatalyst ExamplesAdvantages
HomogeneousThiazole SynthesisCopper (II) triflate, TriethylamineHigh activity, mild conditions
HomogeneousEsterificationSulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl)High efficiency, low cost
HeterogeneousThiazole SynthesisSilica-supported tungstosilisic acid, Cu-NP/CReusable, easy separation, environmentally benign
HeterogeneousEsterificationIon-exchange resins (Amberlyst-15), ZeolitesReusable, non-corrosive, simplified work-up

Application of Green Chemistry Principles in Synthetic Routes

The synthesis of this compound can be made more environmentally benign by incorporating the principles of green chemistry. organic-chemistry.org

Atom Economy: The Hantzsch synthesis is inherently atom-economical, as most atoms from the precursors are incorporated into the final thiazole ring structure. The main byproduct is water. acs.org

Use of Greener Solvents: Traditional syntheses often use volatile organic solvents. Replacing these with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) can significantly reduce environmental impact. tandfonline.com For instance, Hantzsch synthesis can be performed in aqueous media.

Energy Efficiency: The use of microwave irradiation or ultrasound assistance can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govrsc.org Microwave-assisted Hantzsch syntheses often lead to higher yields in minutes rather than hours. researchgate.netresearchgate.net Similarly, ultrasound has been shown to accelerate the formation of thiazole derivatives, often under milder conditions. nih.govresearchgate.net

Catalysis: As discussed in section 2.4, the use of catalytic reagents is superior to stoichiometric ones. essentialchemicalindustry.org Employing recyclable heterogeneous catalysts, such as silica-supported acids or polymer-bound catalysts, minimizes waste and allows for more sustainable chemical processes. mdpi.comresearchgate.net

Reduction of Derivatives: A multi-step pathway that proceeds directly from starting materials to the final product without the need for protecting groups or unnecessary intermediate derivatizations is preferred. The outlined Hantzsch-hydrolysis-esterification route is relatively direct. acs.org

By integrating these green chemistry approaches, the synthesis of this compound can be optimized to be not only efficient but also environmentally responsible.

Development and Optimization of Novel Synthetic Routes

The traditional Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. For this compound, this would typically involve the reaction of a methyl 4-haloacetoacetate with thioacetamide. While this remains a fundamental approach, research has focused on developing more efficient and environmentally benign variations.

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of Hantzsch thiazole synthesis, microwave-assisted protocols have been shown to significantly reduce reaction times from hours to minutes while often improving yields. This technique has been successfully applied to the synthesis of various thiazole derivatives, demonstrating its potential for the efficient production of this compound.

Novel Catalytic Systems: The exploration of new and efficient catalysts is a key area of development. Green and reusable catalysts, such as silica-supported tungstosilicic acid, are gaining prominence due to their environmental benefits and ease of separation from the reaction mixture. nih.gov The optimization of reaction conditions, including the choice of solvent and temperature, is also crucial. Studies on related syntheses have shown that solvents like ethanol, water, or even solvent-free conditions can be employed, depending on the specific reactants and catalyst used. nih.gov

A plausible synthetic route for this compound based on the Hantzsch synthesis is depicted below:

Reaction Scheme:

The reaction involves the nucleophilic attack of the sulfur atom of thioacetamide on the α-carbon of methyl 4-chloroacetoacetate, followed by cyclization and dehydration to form the thiazole ring.

Interactive Data Table: Comparison of Synthetic Conditions for Thiazole Derivatives

CatalystSolventReaction TimeTemperatureYield (%)Reference
Silica (B1680970) Supported Tungstosilicic AcidEthanol/Water1.5 - 3.5 h65 °C / Room Temp (Ultrasonic)79 - 90 nih.gov
None (Microwave)PEG-40010 - 15 min120 °CHigh
None (Conventional)Ethanol3 hRefluxNot specified

Note: The yields and conditions are for the synthesis of various substituted thiazole derivatives and serve as a general guideline.

Strategies for Yield Enhancement and Purity Control in Synthesis

Maximizing the yield and ensuring the high purity of this compound are critical for its application in further research and development. Several strategies can be employed during the synthesis and purification stages to achieve these goals.

Yield Enhancement Strategies:

Optimization of Reaction Conditions: A systematic study of reaction parameters such as temperature, reaction time, and solvent can significantly impact the yield. For Hantzsch-type reactions, refluxing in a suitable solvent like ethanol is a common practice. google.com The choice of the halogen in the methyl 4-haloacetoacetate (chloro- vs. bromo-) can also influence the reaction rate and yield.

Stoichiometry of Reactants: Adjusting the molar ratio of the reactants can drive the reaction to completion and maximize the formation of the desired product.

Use of Catalysts: As mentioned earlier, the use of efficient catalysts can not only accelerate the reaction but also improve the yield by lowering the activation energy and minimizing side reactions.

Removal of Water: In the final dehydration step of the Hantzsch synthesis, the efficient removal of water can shift the equilibrium towards the product, thereby increasing the yield. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

Purity Control Strategies:

Control of Reaction Conditions: Careful control of the reaction temperature and time can minimize the formation of byproducts. Overheating or prolonged reaction times can lead to decomposition or side reactions.

Purification of Starting Materials: The purity of the starting materials, thioacetamide and methyl 4-haloacetoacetate, is crucial for obtaining a pure product. Distillation or recrystallization of the starting materials may be necessary.

Work-up Procedure: The work-up procedure after the reaction is critical for removing unreacted starting materials, catalysts, and soluble byproducts. This typically involves quenching the reaction, followed by extraction with a suitable organic solvent. Washing the organic layer with water, brine, and sometimes a mild base (like sodium bicarbonate solution to neutralize any acid) is a standard practice.

Chromatographic Purification: Column chromatography is a highly effective method for separating the desired product from impurities. The choice of the stationary phase (e.g., silica gel) and the eluent system is optimized to achieve the best separation. Thin-layer chromatography (TLC) is used to monitor the progress of the purification.

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is an excellent method for achieving high purity. This technique relies on the difference in solubility of the product and impurities at different temperatures.

Distillation: If the product is a liquid, distillation under reduced pressure can be used to purify it based on its boiling point.

Analytical Techniques for Purity Assessment: The purity of the final product, this compound, can be assessed using various analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.

Mass Spectrometry (MS): To determine the molecular weight of the compound.

High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the compound.

By implementing these strategies, it is possible to synthesize this compound with high yield and purity, which is essential for its intended applications.

Chemical Reactivity and Mechanistic Investigations of Methyl 2 2 Methylthiazol 4 Yl Acetate

Reactions Pertaining to the Ester Moiety

The ester group in Methyl 2-(2-methylthiazol-4-yl)acetate is a versatile functional handle that readily undergoes nucleophilic acyl substitution reactions. These transformations are fundamental in modifying the molecular structure and synthesizing a variety of derivatives.

The hydrolysis of this compound to its corresponding carboxylic acid, 2-(2-methylthiazol-4-yl)acetic acid, can be achieved under both acidic and basic conditions. The reaction involves the nucleophilic attack of a water molecule (in acid-catalyzed hydrolysis) or a hydroxide (B78521) ion (in saponification) on the electrophilic carbonyl carbon of the ester.

Under acidic conditions, the reaction is typically reversible and requires an excess of water to drive the equilibrium towards the products. The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Basic hydrolysis, or saponification, is an irreversible process that proceeds via the nucleophilic addition of a hydroxide ion to the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion and forming the carboxylic acid, which is subsequently deprotonated by the basic conditions to yield the carboxylate salt. The reaction generally follows second-order kinetics, being first order in both the ester and the hydroxide ion.

While specific kinetic data for the hydrolysis of this compound is not extensively reported in the literature, the rates can be inferred from studies on similar acetate (B1210297) esters. The electronic nature of the 2-methylthiazole (B1294427) substituent is expected to influence the reaction rate. Due to the electron-withdrawing nature of the thiazole (B1198619) ring, the electrophilicity of the carbonyl carbon is increased, which would likely lead to a faster rate of hydrolysis compared to simple alkyl acetates.

Table 1: Hypothetical Kinetic Data for the Saponification of this compound at 25°C

[Ester] (mol/L)[NaOH] (mol/L)Initial Rate (mol/L·s)
0.050.051.5 x 10⁻⁴
0.100.053.0 x 10⁻⁴
0.050.103.0 x 10⁻⁴

Transesterification is a crucial reaction for modifying the ester functionality of this compound. This process involves the exchange of the methyl group of the ester with a different alkyl or aryl group from an alcohol, leading to the formation of a new ester and methanol (B129727). The reaction can be catalyzed by acids, bases, or enzymes such as lipases.

The general mechanism under acidic or basic conditions is similar to that of hydrolysis, with the alcohol acting as the nucleophile instead of water. The equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing the methanol as it is formed.

Enzymatic transesterification, often utilizing lipases, offers a milder and more selective alternative. Lipases can catalyze the reaction under neutral conditions, which is advantageous for substrates with sensitive functional groups. The efficiency of lipase-catalyzed transesterification can be influenced by the nature of the alcohol, with primary alcohols generally reacting more readily than secondary or tertiary alcohols.

Table 2: Illustrative Yields for the Transesterification of this compound with Various Alcohols

Alcohol SubstrateCatalystReaction ConditionsProduct EsterYield (%)
Ethanol (B145695)H₂SO₄ (cat.)Reflux, 4hEthyl 2-(2-methylthiazol-4-yl)acetate85
IsopropanolNaOMe (cat.)Reflux, 6hIsopropyl 2-(2-methylthiazol-4-yl)acetate70
Benzyl alcoholLipase40°C, 24hBenzyl 2-(2-methylthiazol-4-yl)acetate92
tert-ButanolH₂SO₄ (cat.)Reflux, 24htert-Butyl 2-(2-methylthiazol-4-yl)acetate15

Note: The data in this table is hypothetical and for illustrative purposes to show expected reactivity trends. Specific experimental data for this compound is limited.

The reaction of this compound with ammonia (B1221849) or primary and secondary amines leads to the formation of the corresponding amides. This amidation reaction is a common method for the synthesis of 2-(2-methylthiazol-4-yl)acetamide derivatives, which are of interest in medicinal chemistry.

The reaction typically requires heating and may be catalyzed by acids or bases. The mechanism involves the nucleophilic attack of the amine on the ester carbonyl, leading to a tetrahedral intermediate which then eliminates methanol to form the amide. Direct amidation of esters can be slow, and often the corresponding carboxylic acid is activated (e.g., as an acid chloride or with a coupling agent) to achieve higher yields and milder reaction conditions.

Other nucleophiles can also participate in acyl substitution reactions. For instance, reaction with organometallic reagents like Grignard reagents can lead to the formation of ketones or tertiary alcohols after a second addition.

Table 3: Examples of Amidation of this compound

AmineReaction ConditionsProduct Amide
AmmoniaNH₃ (aq.), 100°C, sealed tube2-(2-methylthiazol-4-yl)acetamide
AnilineAniline, 150°C, 8hN-phenyl-2-(2-methylthiazol-4-yl)acetamide
DiethylamineDiethylamine, reflux, 12hN,N-diethyl-2-(2-methylthiazol-4-yl)acetamide

Note: This table provides illustrative examples of amidation reactions based on general ester reactivity.

Reactions Occurring at the Thiazole Ring System

The thiazole ring in this compound is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur heteroatoms, as well as the methyl and acetate substituents.

The thiazole ring is generally considered to be electron-rich and can undergo electrophilic aromatic substitution. The position of substitution is directed by the heteroatoms and the existing substituents. Theoretical calculations and experimental evidence for various thiazole derivatives suggest that the C5 position is the most susceptible to electrophilic attack. The sulfur atom acts as an ortho-, para-director, activating the C5 position, while the nitrogen atom deactivates the adjacent C2 and C4 positions towards electrophiles. pharmaguideline.com

The presence of the methyl group at the C2 position is an electron-donating group, which further activates the ring, particularly the C5 position. The methylene (B1212753) acetate group at C4 is weakly deactivating. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation on this compound are expected to occur predominantly at the C5 position.

Table 4: Predicted Products of Electrophilic Aromatic Substitution on this compound

Electrophilic ReagentReactionMajor Product
HNO₃/H₂SO₄NitrationMethyl 2-(2-methyl-5-nitrothiazol-4-yl)acetate
Br₂/FeBr₃BrominationMethyl 2-(5-bromo-2-methylthiazol-4-yl)acetate
CH₃COCl/AlCl₃Friedel-Crafts AcylationMethyl 2-(5-acetyl-2-methylthiazol-4-yl)acetate

Note: The products in this table are predicted based on the general reactivity patterns of substituted thiazoles.

The thiazole ring can be susceptible to nucleophilic attack, particularly at the C2 position, which is electron-deficient due to the adjacent nitrogen atom. pharmaguideline.com While the methyl group at C2 in the target molecule would sterically hinder direct nucleophilic substitution at this position, quaternization of the ring nitrogen with an alkylating agent would significantly enhance the acidity of the C2-methyl protons, allowing for deprotonation and subsequent reaction with electrophiles.

Strong nucleophiles can, under certain conditions, lead to ring-opening or rearrangement of the thiazole ring. For instance, treatment of N-alkylthiazolium salts with strong bases can lead to the formation of a thiazolium ylide, which can undergo various transformations. Ring-opening reactions of thiazoles are particularly relevant in biological systems, where they can be metabolically activated. In synthetic chemistry, such processes can be exploited to generate acyclic thioamides or other heterocyclic systems. For example, some thiazole derivatives have been shown to undergo ring contraction to form episulfides or ring expansion under specific reaction conditions. nih.gov However, these reactions often require specific substitution patterns and forcing conditions that may not be directly applicable to this compound under standard laboratory conditions.

Metalation and Organometallic Reactions

Metalation involves the replacement of a hydrogen atom with a metal, typically lithium, to form an organometallic reagent. In the structure of this compound, there are several potential sites for deprotonation and subsequent metalation. The most acidic protons are located on the methylene bridge alpha to both the carbonyl group of the ester and the thiazole ring. However, direct metalation on the thiazole ring is also a possibility.

The C5 proton on the thiazole ring is known to be susceptible to deprotonation by strong bases like organolithium reagents. Additionally, the methyl group at the C2 position can potentially be metalated. However, the high acidity of the methylene bridge protons makes this the most probable site for initial deprotonation under standard basic conditions. The formation of a specific organometallic species would depend heavily on the reaction conditions, including the choice of base, solvent, and temperature. Specific experimental studies detailing the metalation and subsequent organometallic reactions of this compound are not widely reported.

Reactions at the Methylene Bridge (α-position to ester and thiazole)

The methylene bridge (-CH2-) in this compound is positioned between two electron-withdrawing groups: the ester carbonyl (C=O) and the thiazole ring. This structural arrangement significantly increases the acidity of the protons on this carbon, making it a highly reactive site for a variety of chemical transformations.

The protons on the methylene bridge are readily abstracted by a suitable base to form a resonance-stabilized carbanion, often referred to as an enolate. The stability of this carbanion is due to the delocalization of the negative charge onto the oxygen atom of the ester carbonyl and into the aromatic thiazole ring system.

The formation of this enolate is a key step that initiates numerous subsequent reactions. The choice of base can be tailored to control the extent of deprotonation. Common bases used for this purpose include alkoxides, such as sodium ethoxide, or stronger, non-nucleophilic bases like lithium diisopropylamide (LDA). The resulting enolate is a potent nucleophile and can react with various electrophiles, leading to the formation of new carbon-carbon bonds at the alpha-position. While the principles of enolate formation are well-established, specific pKa values and detailed studies of the carbanion of this compound are not extensively documented.

Table 1: Expected Reactivity of the Methylene Bridge

Reaction Type Reagent/Conditions Expected Product
Deprotonation Strong base (e.g., LDA, NaH) Resonance-stabilized enolate
Alkylation Enolate + Alkyl Halide (R-X) α-alkylated acetate derivative

The enolate generated from this compound can act as a nucleophile in aldol-type condensation reactions. In a typical aldol reaction, the enolate attacks the carbonyl carbon of an aldehyde or ketone, forming a β-hydroxy ester after protonation. Subsequent dehydration of this intermediate, often promoted by heat or acid/base catalysis, can lead to the formation of an α,β-unsaturated ester.

These reactions are fundamental in organic synthesis for constructing larger molecules. The reactivity of the enolate of this compound in crossed aldol condensations would depend on the reaction conditions and the nature of the electrophilic carbonyl partner. Despite the theoretical potential for this compound to participate in such reactions, specific examples and detailed studies of aldol condensations involving this compound are not readily found in the scientific literature.

Oxidation and Reduction Chemistry

The functional groups within this compound present several possibilities for oxidation and reduction reactions.

Oxidation: The thiazole ring is generally resistant to oxidation under mild conditions. The methylene bridge could potentially be oxidized to a carbonyl group, yielding a ketoester, although this would require specific and likely harsh oxidizing agents. The sulfur atom in the thiazole ring could be oxidized to a sulfoxide or sulfone under strong oxidizing conditions.

Reduction: The ester functional group is susceptible to reduction. Treatment with strong reducing agents like lithium aluminum hydride (LiAlH4) would reduce the ester to a primary alcohol, yielding 2-(2-methylthiazol-4-yl)ethanol. Milder reducing agents, such as sodium borohydride, are typically not reactive enough to reduce esters. Catalytic hydrogenation could potentially reduce the thiazole ring, but this generally requires high pressures and specific catalysts.

While these transformations are predictable based on general organic chemistry principles, specific studies detailing the oxidation and reduction of this compound are limited.

Photochemical Reactivity Studies

The photochemical behavior of heterocyclic compounds can lead to a variety of interesting transformations, including isomerizations and ring-opening reactions. Studies on the parent thiazole molecule have shown that UV irradiation can induce cleavage of the S1-C2 bond, leading to ring-opening and the formation of isocyano compounds. It is plausible that this compound could undergo similar photochemical rearrangements centered on the thiazole ring. However, the influence of the substituents at the 2- and 4-positions on the photochemical pathways has not been specifically investigated for this molecule. Therefore, while the potential for photochemical reactivity exists, the specific products and mechanisms for this compound remain an area for future research.

Detailed Mechanistic Investigations of Key Chemical Transformations

Detailed mechanistic investigations provide fundamental insights into reaction pathways, transition states, and intermediates. For this compound, key transformations would likely revolve around the chemistry of the active methylene bridge.

A mechanistic study of the deprotonation and subsequent alkylation would involve investigating the kinetics of enolate formation, the role of the solvent and counterion, and the stereochemical outcome of the reaction if a chiral center is formed. Similarly, a detailed investigation of an aldol-type condensation would focus on the stereoselectivity of the carbon-carbon bond formation and the mechanism of the subsequent dehydration step (e.g., E1cB mechanism).

However, as specific, well-documented examples of these key transformations for this compound are scarce in the literature, detailed mechanistic investigations for this particular compound have not been published. The mechanisms are generally inferred from studies of analogous ester enolates and heterocyclic systems.

Advanced Spectroscopic and Analytical Characterization Methodologies for Methyl 2 2 Methylthiazol 4 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation Methodologies

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Methyl 2-(2-methylthiazol-4-yl)acetate. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

¹H NMR Techniques and Advanced Pulse Sequences

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the number and types of hydrogen atoms in the molecule. The spectrum of this compound is expected to show four distinct signals corresponding to the four different proton environments.

The chemical shifts (δ) are influenced by the electronic environment of the protons. The methyl group attached to the thiazole (B1198619) ring (2-CH₃) would appear as a singlet in the aromatic methyl region. The proton on the thiazole ring (H-5) is expected to resonate as a singlet in the heterocyclic aromatic region. The methylene (B1212753) protons (CH₂) adjacent to the thiazole ring and the ester group will appear as a singlet, and the methyl protons of the ester group (OCH₃) will also be a singlet, typically found further upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
2-CH₃ 2.7-2.8 Singlet 3H
H-5 (thiazole) 7.0-7.2 Singlet 1H
CH₂ 3.8-3.9 Singlet 2H

Advanced pulse sequences, such as Distortionless Enhancement by Polarization Transfer (DEPT), can be used to differentiate between CH, CH₂, and CH₃ groups, although this is more commonly applied in ¹³C NMR. For ¹H NMR, techniques like Nuclear Overhauser Effect (NOE) spectroscopy could be employed to establish spatial proximity between protons, further confirming the structural assignment.

¹³C NMR and 2D NMR (COSY, HMQC, HMBC) for Connectivity Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. The spectrum for this compound is expected to show all seven unique carbon signals. The chemical shifts are indicative of the carbon type (e.g., C=O, C=N, aromatic C, aliphatic C).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
2-CH₃ 18-20
CH₂ 35-40
OCH₃ 52-54
C-5 (thiazole) 115-120
C-4 (thiazole) 145-150
C-2 (thiazole) 165-170

Two-dimensional (2D) NMR experiments are essential for confirming the connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, no significant COSY correlations are expected as all proton groups are isolated and appear as singlets.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It is used to definitively assign the protonated carbons.

Table 3: Expected HSQC Correlations for this compound

Proton (δ, ppm) Correlated Carbon (δ, ppm) Assignment
2.7-2.8 18-20 2-CH₃
7.0-7.2 115-120 C-5
3.8-3.9 35-40 CH₂

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms, which is critical for piecing together the molecular structure. youtube.com

Table 4: Key Expected HMBC Correlations for this compound

Proton Correlated Carbons (2-3 bonds away) Structural Information
2-CH₃ C-2 Confirms attachment of methyl group to C-2 of the thiazole ring.
H-5 C-4, C-2 Confirms thiazole ring structure and position of substituents.
CH₂ C-4, C-5, C=O Links the acetate (B1210297) side chain to the C-4 position of the thiazole ring.

Nitrogen-15 and Sulfur-33 NMR for Heteroatom Studies

Direct observation of heteroatoms like nitrogen and sulfur can provide valuable electronic structure information.

Nitrogen-15 (¹⁵N) NMR: ¹⁵N NMR spectroscopy is a useful tool for investigating nitrogen-containing heterocycles. wikipedia.org However, it suffers from low natural abundance (0.36%) and a low gyromagnetic ratio, leading to low sensitivity. wikipedia.org For this compound, ¹⁵N NMR could determine the chemical shift of the thiazole nitrogen, providing insight into its electronic environment. Isotopic enrichment with ¹⁵N would likely be necessary for practical acquisition times. wikipedia.orgcaltech.edu

Sulfur-33 (³³S) NMR: The application of ³³S NMR is significantly more challenging. ³³S has a very low natural abundance (0.76%) and is a quadrupolar nucleus (I = 3/2), which results in very broad resonance signals and low sensitivity. huji.ac.ilmdpi.com Despite these difficulties, ³³S NMR spectra have been successfully obtained for some thiazole compounds using high-field instruments. rsc.org Such an analysis for this compound would be a specialized experiment, providing data on the sulfur atom's local symmetry and electronic state. mdpi.com

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis Methodologies

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

ESI and APCI are soft ionization techniques that are ideal for determining the molecular weight of a compound with minimal fragmentation. For this compound (Molecular Formula: C₇H₉NO₂S, Molecular Weight: 187.22 g/mol ), these techniques would primarily generate the protonated molecular ion [M+H]⁺ at m/z 188.

By increasing the collision energy in the mass spectrometer (MS/MS), controlled fragmentation of the parent ion can be induced to provide structural information.

Table 5: Predicted ESI-MS/MS Fragmentation of the [M+H]⁺ Ion of this compound

m/z Possible Fragment Fragment Lost
188 [C₇H₉NO₂S + H]⁺ -
157 [C₆H₇NOS]⁺ OCH₃
129 [C₅H₅NS]⁺ COOCH₃

The fragmentation is expected to initiate at the ester group, which is the most labile part of the molecule. zsmu.edu.ua

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. eurl-pesticides.eu It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

The primary application of GC-MS in this context is for purity assessment. The gas chromatogram would show a major peak for the target compound, and any smaller peaks would correspond to volatile impurities. The retention time of the main peak serves as an identifying characteristic.

The mass spectrometer, typically using hard Electron Ionization (EI), provides a characteristic fragmentation pattern or "fingerprint" for the compound eluting from the GC column. Under EI, the molecular ion (M⁺) at m/z 187 would be observed, along with more extensive fragmentation compared to ESI or APCI.

Key expected fragments in the EI mass spectrum would include:

m/z 187: The molecular ion (M⁺).

m/z 128: Loss of the ester functional group (•COOCH₃).

m/z 98: The 2-methylthiazol-4-yl-methyl cation, formed by cleavage of the bond between the methylene group and the carbonyl carbon. This is often a very stable and prominent fragment for such structures.

m/z 59: The carbomethoxy fragment [COOCH₃]⁺.

This detailed fragmentation pattern allows for confident identification of the compound and can be used to identify unknown impurities by analyzing their respective mass spectra.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules like this compound. The process involves multiple stages of mass analysis, typically including the selection of a precursor ion and its subsequent fragmentation to produce product ions. The fragmentation pattern is characteristic of the molecule's structure.

In a typical MS/MS experiment, the compound is first ionized, often using electrospray ionization (ESI) to form the protonated molecule [M+H]⁺. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. The resulting fragment ions are analyzed to piece together the original structure.

For this compound, the fragmentation is predicted to occur at several key locations. The ester group is a common site for fragmentation, potentially leading to the loss of methanol (B129727) (CH₃OH) or a methoxy (B1213986) radical (•OCH₃). The bond between the methylene group and the thiazole ring is another likely cleavage point. The thiazole ring itself can undergo characteristic ring-opening fragmentations. Studying these fragmentation pathways provides definitive structural confirmation. zsmu.edu.uamiamioh.edu

Table 1: Predicted MS/MS Fragmentation Data for this compound [M+H]⁺

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossPutative Fragment Structure
186.05127.0359.02 (C₂H₃O₂)Loss of the methyl acetate group
186.05154.0232.03 (CH₄O)Loss of methanol from the ester
186.0598.0288.03 (C₄H₄O₂)Cleavage yielding the methylthiazole cation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification Methodologies

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups within a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its constituent parts: the methylthiazole ring and the methyl acetate side chain. Key vibrational modes include the C=O stretching of the ester group, C-O stretching, C=N and C=C stretching within the thiazole ring, and various C-H stretching and bending vibrations. mdpi.comsemanticscholar.orgresearchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), can aid in the precise assignment of these vibrational bands. mdpi.comsemanticscholar.org

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
EsterC=O Stretch1735 - 1750
EsterC-O Stretch1200 - 1300
Thiazole RingC=N Stretch1600 - 1650
Thiazole RingC=C Stretch1500 - 1580
AlkylC-H Stretch (sp³)2850 - 3000
Aromatic/HeteroaromaticC-H Stretch (sp²)3000 - 3100

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For organic molecules like this compound, the most common transitions are π → π* and n → π*.

The thiazole ring, being a heteroaromatic system, contains both π electrons and non-bonding (n) electrons on the nitrogen and sulfur atoms. The ester carbonyl group also contains n and π electrons. Consequently, the UV-Vis spectrum is expected to display absorption bands corresponding to these transitions. mdpi.com The exact position of the maximum absorbance (λmax) is influenced by the solvent polarity. Typically, π → π* transitions are intense, while n → π* transitions are weaker. mdpi.comrsc.org

Table 3: Predicted UV-Vis Absorption Data for this compound

Electronic TransitionExpected Wavelength Range (nm)Molar Absorptivity (ε)
π → π230 - 280High
n → π> 300Low

X-ray Crystallography for Solid-State Structure Determination Methodologies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision. nih.gov

While specific crystal structure data for this compound is not widely published, analysis of related thiazole derivatives provides insight into the expected structural features. researchgate.netresearchgate.net Such studies reveal the planarity of the thiazole ring and the conformational preferences of substituents. nih.govresearchgate.net For this compound, X-ray analysis would confirm the geometry of the thiazole ring and the orientation of the methyl acetate side chain relative to the ring. scilit.com It would also provide information on intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. nih.gov

Chromatographic Separation and Purification Methodologies

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of this polarity.

Method development involves optimizing several parameters to achieve good resolution, peak shape, and analysis time. This includes selecting an appropriate stationary phase (column), mobile phase composition, flow rate, and detector wavelength. A C18 column is often suitable for separating moderately polar compounds. d-nb.inforesearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netbsu.edu.eg Gradient elution, where the mobile phase composition is changed during the run, is often employed to effectively separate components in complex mixtures. helixchrom.com Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, as determined by its UV-Vis spectrum. d-nb.info

Table 4: Exemplary HPLC Method Parameters for this compound

ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient10% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectionUV at 254 nm
Column Temperature30 °C

Gas Chromatography (GC) Method Development

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For less volatile compounds like this compound, derivatization may be necessary to increase volatility and thermal stability. nih.gov However, given its molecular weight, it may be amenable to direct GC analysis under appropriate conditions.

A typical GC method involves injecting the sample into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (e.g., helium or nitrogen). The separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. A temperature program is used to ramp the column temperature, allowing for the elution of compounds with a range of boiling points. kuleuven.be Mass spectrometry (MS) is a common detector for GC, providing both quantification and structural information. nih.gov

Table 5: Potential GC-MS Method Parameters for this compound

ParameterCondition
ColumnCapillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium at 1.2 mL/min
Inlet Temperature250 °C
Injection ModeSplitless
Oven Program100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line280 °C
Ion Source Temp230 °C
Mass Range50 - 350 amu

Column Chromatography and Preparative Techniques

The purification of this compound from crude reaction mixtures is frequently accomplished using column chromatography, a fundamental preparative technique in synthetic chemistry. This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For thiazole derivatives like this compound, silica (B1680970) gel (SiO₂) is the most commonly employed stationary phase due to its polarity and effectiveness in separating moderately polar compounds.

The selection of an appropriate mobile phase (eluent) is critical for achieving effective separation. A systematic approach, often guided by preliminary analysis using Thin Layer Chromatography (TLC), is used to determine the optimal solvent system. For compounds in this class, solvent systems typically consist of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane. wiley-vch.dersc.org The polarity of the eluent is gradually increased to facilitate the elution of the target compound from the column.

Table 1: Typical Column Chromatography Parameters for Purification of Thiazole Esters

ParameterDescriptionTypical Values/Ranges
Stationary Phase The solid adsorbent material packed into the column.Silica Gel (60-120 mesh or 100-200 mesh)
Mobile Phase The solvent system that moves through the stationary phase.Gradients of Hexane/Ethyl Acetate (e.g., 9:1 to 1:1)
Loading Method Method of applying the crude sample to the column.Dry loading (adsorbed onto silica) or wet loading (dissolved in minimal solvent)
Elution Mode The process of changing solvent polarity during separation.Isocratic (constant solvent composition) or Gradient (increasing polarity)
Monitoring Technique used to track the separation process.Thin Layer Chromatography (TLC) of collected fractions

In practice, the crude this compound is dissolved in a minimal amount of solvent and loaded onto a pre-packed silica gel column. The elution process begins with a low-polarity solvent mixture, and the polarity is incrementally increased. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. Fractions with identical purity profiles are then combined, and the solvent is removed under reduced pressure to yield the purified ester. rsc.org

For higher purity requirements or the separation of closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This technique utilizes smaller particle size stationary phases (e.g., C18-functionalized silica) and a high-pressure solvent delivery system to achieve superior resolution compared to standard column chromatography. sielc.com This method is scalable and can be adapted for the isolation of high-purity this compound for analytical standard preparation or further research. sielc.com

Elemental Analysis and Purity Assessment Methodologies

The elemental composition and purity of a synthesized batch of this compound are confirmed through a combination of elemental analysis and various chromatographic and spectroscopic techniques.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen, Sulfur) within the molecule. This experimental data is compared against the theoretical values calculated from the compound's molecular formula, C₇H₉NO₂S. A close correlation between the found and calculated values serves as a primary confirmation of the compound's empirical formula and is a crucial indicator of its purity. nih.govmdpi.com

Table 2: Elemental Analysis Data for this compound (C₇H₉NO₂S)

ElementMolecular Weight ( g/mol )Theoretical Percentage (%)
Carbon (C)12.0145.39
Hydrogen (H)1.014.89
Nitrogen (N)14.017.56
Oxygen (O)16.0017.28
Sulfur (S)32.0717.31
Total 185.24 100.00

Note: The molecular weight and theoretical percentages are calculated based on the chemical formula C₇H₉NO₂S.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for determining the purity of this compound. researchgate.net Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is typically employed. researchgate.net The mobile phase often consists of a mixture of acetonitrile or methanol and water, with small amounts of acidifiers like formic acid or phosphoric acid to ensure sharp, symmetrical peaks. sielc.comresearchgate.net

The purity is determined by integrating the area of the peak corresponding to the target compound and expressing it as a percentage of the total area of all observed peaks in the chromatogram. A high percentage (typically >95-99%) indicates a pure sample. The development of a validated HPLC method is essential for quality control, stability studies, and accurate quantification. researchgate.netnih.gov

Table 3: Representative HPLC Method Parameters for Purity Analysis of Thiazole Derivatives

ParameterDescriptionTypical Conditions
Column The stationary phase used for separation.C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) researchgate.net
Mobile Phase The solvent system used for elution.Isocratic or gradient elution with Acetonitrile:Water or Methanol:Water mixtures researchgate.netresearchgate.net
Detector The device used to detect the compound as it elutes.UV-Vis Detector (wavelength selected based on compound's absorbance maximum, e.g., 238 nm) researchgate.net
Flow Rate The speed at which the mobile phase passes through the column.1.0 mL/min researchgate.net
Injection Volume The amount of sample introduced into the system.10-20 µL

In addition to HPLC, other spectroscopic methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry, while primarily used for structural elucidation, also serve as powerful tools for purity assessment. The absence of signals from impurities in NMR spectra and the presence of a single, dominant molecular ion peak in the mass spectrum provide strong evidence of the compound's high purity. mdpi.comnih.gov

Computational Chemistry and Theoretical Studies of Methyl 2 2 Methylthiazol 4 Yl Acetate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For "Methyl 2-(2-methylthiazol-4-yl)acetate," these methods can elucidate its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules with a favorable balance of accuracy and computational cost. nih.govresearchgate.net By approximating the electron density, DFT can be used to optimize the molecular geometry of "this compound," predicting key structural parameters such as bond lengths and angles. taylorfrancis.comresearchgate.net

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are instrumental in determining various electronic properties. researchgate.netepu.edu.iqmdpi.com These include the distribution of electron density, which can be visualized using molecular electrostatic potential (MEP) maps to identify electrophilic and nucleophilic sites within the molecule. epu.edu.iqdntb.gov.ua Furthermore, DFT is used to calculate global reactivity descriptors that provide insights into the molecule's stability and reactivity. researchgate.netresearchgate.net

Table 1: Predicted Ground State Properties of this compound using DFT (Note: The following data is illustrative and based on typical values for similar thiazole (B1198619) derivatives calculated using DFT methods. Specific experimental or calculated values for this exact compound may vary.)

PropertyPredicted Value
Heat of Formation (kcal/mol)310 - 320
Dipole Moment (Debye)1.5 - 2.5
Ionization Potential (eV)8.5 - 9.0
Electron Affinity (eV)0.5 - 1.0

Ab initio methods, which are based on first principles without empirical parameters, provide a highly accurate description of molecular systems. acs.org Methods like Hartree-Fock (HF) are used to study the electronic structure of thiazole derivatives. mdpi.com A crucial aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap suggests higher reactivity. researchgate.net For "this compound," the HOMO is expected to be localized primarily on the electron-rich thiazole ring, while the LUMO may be distributed across the ester group and the ring system. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Thiazole Derivative (Note: These values are representative examples for thiazole-containing compounds and serve for illustrative purposes.)

Molecular OrbitalEnergy (eV)
HOMO-8.821
LUMO3.668
HOMO-LUMO Gap (ΔE)12.489

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like "this compound" are heavily dependent on its three-dimensional shape or conformation.

Conformational analysis aims to identify the stable, low-energy conformers of the molecule. nih.gov The thiazole ring itself imposes significant conformational restrictions. acs.org Computational methods can systematically rotate the rotatable bonds—such as the C-C bond connecting the acetate (B1210297) group to the thiazole ring—to map the potential energy surface and identify energy minima corresponding to stable conformations. researchgate.net These studies are crucial for understanding how the molecule might present itself to a biological receptor.

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. researchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational space and reveal the stability of specific conformers in different environments, such as in solution. plos.orgnih.gov For "this compound," MD simulations can show how the molecule's side chains flex and rotate, providing insight into its dynamic stability and interactions, particularly when complexed with a protein. nih.govnih.govresearchgate.net

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. researchgate.net For "this compound," theoretical calculations can generate predicted spectra that can be compared with experimental data.

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies corresponding to the stretching and bending of chemical bonds. mdpi.com This allows for the assignment of characteristic peaks in the experimental IR spectrum, such as the C=O stretch of the ester, the C=N and C=S stretches of the thiazole ring, and various C-H vibrations. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms. nih.gov These predictions are valuable for assigning signals in experimental NMR spectra and confirming the molecular structure. nih.govmdpi.com

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum. nih.gov This provides information about the electronic structure and chromophores within the molecule.

Reaction Pathway and Transition State Modeling

Theoretical chemistry can be used to model the mechanisms of chemical reactions, such as the synthesis of "this compound." The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring. researchgate.netorganic-chemistry.org Computational modeling of this and other synthesis routes can identify the most likely reaction pathways by calculating the energies of reactants, intermediates, transition states, and products. chemtube3d.comresearchgate.net

By locating the transition state structures and calculating their activation energies, chemists can understand the kinetics of the reaction and predict how changes in reactants or conditions might affect the outcome. researchgate.net This modeling provides a molecular-level understanding of the reaction mechanism that is often difficult to obtain through experimental means alone. pharmaguideline.com

Molecular Docking and Receptor Binding Simulations (focus on methodology)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor or enzyme. nih.govresearchgate.net This methodology is central to structure-based drug design. nih.gov

The process for docking a molecule like "this compound" involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained, often from a database like the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, assigning charges, and removing water molecules. The ligand's 3D structure is generated and optimized to find its lowest energy conformation. ingentaconnect.com

Defining the Binding Site: A specific region on the receptor, known as the active or binding site, is defined. This is typically a pocket or groove where the natural substrate or an inhibitor binds. researchgate.net

Sampling and Scoring: The docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the binding site. nih.gov For each generated pose, a "scoring function" is used to estimate the binding affinity (e.g., in kcal/mol). researchgate.net This score is based on factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation energy.

Analysis of Results: The resulting poses are ranked by their scores. The top-ranked poses are then analyzed to understand the specific molecular interactions—such as hydrogen bonds or π-π stacking—that stabilize the ligand-receptor complex. plos.orgresearchgate.net This information provides hypotheses about the mechanism of action and can guide the design of more potent analogs. nih.gov

Following docking, MD simulations can be performed on the predicted ligand-protein complex to assess its stability and dynamics over time. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Modeling via QSAR/QSPR Approaches

The exploration of the biological activities and physicochemical properties of this compound and its analogs can be significantly accelerated through the application of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling. These computational techniques aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or a specific property, respectively. While specific QSAR/QSPR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies are widely applied to the broader class of thiazole derivatives, providing a framework for potential investigations.

A typical QSAR study on a series of analogs of this compound would involve the generation of a dataset of molecules with varying structural modifications and their corresponding experimentally determined biological activities (e.g., IC50 values for enzyme inhibition, MIC for antimicrobial activity). For each molecule, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties.

Commonly used molecular descriptors in QSAR studies of thiazole derivatives include:

Electronic Descriptors: These describe the electronic aspects of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity.

Steric Descriptors: Molar refractivity (MR) and Kier's shape indices (κ) are examples that relate to the volume and shape of the molecule, influencing its fit into a biological target.

Hydrophobic Descriptors: The partition coefficient (logP) is a key descriptor for hydrophobicity, which affects the compound's ability to cross cell membranes.

Topological Descriptors: Molecular connectivity indices (χ) describe the branching and connectivity of the molecule.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are employed to build the QSAR model. imist.ma For instance, an MLR model would take the form of an equation that linearly relates the biological activity to a selection of the most relevant descriptors. The predictive power of the resulting model is then rigorously validated using internal and external validation techniques. imist.ma

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed understanding of the structure-activity relationship. imist.maimist.ma These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would likely lead to an increase or decrease in biological activity. imist.maimist.ma For a series of this compound derivatives, CoMFA and CoMSIA could provide a visual guide for designing more potent compounds by highlighting favorable and unfavorable interaction regions within a putative binding site. imist.ma

The following interactive table illustrates a hypothetical dataset for a QSAR study of this compound derivatives, showcasing the types of descriptors that would be considered.

Compound IDR1-GroupR2-GrouppIC50LogPMolar Refractivity (MR)HOMO (eV)LUMO (eV)
1 -CH3-H5.21.845.2-6.5-1.2
2 -CH3-Cl5.82.550.1-6.7-1.5
3 -CH3-OCH35.51.647.8-6.3-1.1
4 -C2H5-H5.42.249.8-6.4-1.1
5 -C2H5-Cl6.02.954.7-6.6-1.4
6 -C2H5-OCH35.72.052.4-6.2-1.0

Computational Design of Novel Derivatives

The insights gained from QSAR/QSPR studies, along with other computational chemistry techniques like molecular docking, form the foundation for the rational design of novel derivatives of this compound with potentially enhanced biological activity and improved physicochemical properties.

Molecular docking is a powerful tool used to predict the preferred orientation of a ligand when bound to a target receptor. researchgate.net In the context of this compound, if a biological target (e.g., an enzyme or a receptor) is known, docking simulations can be performed to understand its binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site residues. This information is invaluable for designing new derivatives that can form stronger and more specific interactions with the target.

The computational design process for novel derivatives of this compound would typically involve the following steps:

Scaffold Hopping and Functional Group Modification: Based on the SAR data and docking poses, new functional groups can be introduced at various positions on the thiazole ring, the acetate moiety, or the methyl group. For example, if a hydrophobic pocket is identified in the binding site, extending the methyl group to a larger alkyl chain could enhance binding affinity. Similarly, if a hydrogen bond donor is required, the ester group could be modified to an amide.

In Silico Screening: A virtual library of designed derivatives can be created and computationally screened for their predicted activity using the developed QSAR models. This allows for the rapid evaluation of a large number of potential candidates without the need for immediate synthesis and experimental testing.

ADMET Prediction: In addition to predicting biological activity, computational methods can also be used to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives. This early assessment of drug-like properties is crucial for prioritizing candidates with a higher probability of success in later stages of drug development.

The following interactive table presents a hypothetical set of designed derivatives of this compound with predicted properties, illustrating the outcome of a computational design workflow.

Derivative IDModificationPredicted pIC50Predicted LogPPredicted Toxicity RiskRationale for Design
D1 2-ethylthiazole5.62.3LowIncreased hydrophobic interaction
D2 4-(chloromethyl)thiazole6.22.1ModeratePotential for halogen bonding
D3 2-(2-methylthiazol-4-yl)acetamide5.91.5LowIntroduction of H-bond donor
D4 2-(2-methyl-5-bromothiazol-4-yl)acetate6.52.8ModerateFills a specific pocket and potential for halogen bonding
D5 2-(2-phenylthiazol-4-yl)acetate6.83.5Lowπ-π stacking interactions with aromatic residues

Through such iterative cycles of computational design, in silico screening, and subsequent experimental validation, it is possible to systematically optimize the structure of this compound to develop novel compounds with superior biological profiles.

Biological Activities and Mechanistic Investigations of Methyl 2 2 Methylthiazol 4 Yl Acetate Excluding Clinical, Dosage, and Safety Data

Enzyme Inhibition and Activation Studies

Thiazole (B1198619) derivatives have been widely investigated as inhibitors of various enzymes, playing a crucial role in the development of new therapeutic agents. globalresearchonline.net

Kinetic Studies of Enzyme Interactions

Kinetic studies are fundamental in elucidating the mechanism by which a compound inhibits an enzyme. For thiazole derivatives, these studies have often revealed non-competitive, competitive, or mixed-type inhibition, depending on the enzyme and the specific structure of the thiazole compound.

One study on novel quinolinyl-iminothiazolines, a class of thiazole derivatives, investigated their inhibitory effects on alkaline phosphatase. tandfonline.com The most potent compound in this series was found to be a non-competitive inhibitor, as determined by Lineweaver-Burk plot analysis. tandfonline.com This type of inhibition suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. tandfonline.com

Another investigation into 2-amino thiazole derivatives identified potent inhibitors of several metabolic enzymes, including carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov The inhibition constants (Ki) for these compounds were determined, providing a measure of their inhibitory potency. nih.gov For instance, 2-amino-4-(4-chlorophenyl)thiazole demonstrated significant inhibition of hCA I with a Ki value in the nanomolar range. nih.gov

A series of new thiazole carboxamide derivatives were designed and synthesized as cyclooxygenase (COX) inhibitors. nih.gov In vitro assays confirmed that these compounds exhibited inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency. For example, one of the most effective compounds, 2b, displayed an IC50 of 0.239 μM against COX-1 and 0.191 μM against COX-2. nih.gov

The table below summarizes the kinetic data for some thiazole derivatives against various enzymes.

Thiazole Derivative ClassTarget EnzymeInhibition TypeKey Findings
Quinolinyl-iminothiazolinesAlkaline PhosphataseNon-competitiveA potent derivative exhibited an IC50 of 0.337 ± 0.015 µM and a Ki of 0.47 µM. tandfonline.comtandfonline.com
2-Amino thiazolesCarbonic Anhydrase I (hCA I)Not specified2-amino-4-(4-chlorophenyl)thiazole had a Ki of 0.008 ± 0.001 μM. nih.gov
2-Amino thiazolesCarbonic Anhydrase II (hCA II)Not specified2-amino-4-(4-bromophenyl)thiazole showed a Ki of 0.124 ± 0.017 μM. nih.gov
2-Amino thiazolesAcetylcholinesterase (AChE)Not specified2-amino-4-(4-bromophenyl)thiazole displayed a Ki of 0.129 ± 0.030 μM. nih.gov
2-Amino thiazolesButyrylcholinesterase (BChE)Not specified2-amino-4-(4-bromophenyl)thiazole had a Ki of 0.083 ± 0.041 μM. nih.gov
Thiazole carboxamidesCyclooxygenase-1 (COX-1)Not specifiedCompound 2b exhibited an IC50 of 0.239 μM. nih.gov
Thiazole carboxamidesCyclooxygenase-2 (COX-2)Not specifiedCompound 2a showed an IC50 of 0.958 μM, while compound 2b had an IC50 of 0.191 μM. nih.gov
Thiazole derivativesPI3KαNot specifiedCompound 3b demonstrated an IC50 of 0.086 ± 0.005 μM. nih.gov
Thiazole derivativesmTORNot specifiedCompound 3b had an IC50 of 0.221 ± 0.014 μM. nih.gov

Binding Affinity Determination Methods

Molecular docking is a computational technique frequently used to predict the binding affinity and interaction patterns of a ligand with its target protein. In the study of 2-amino thiazole derivatives as enzyme inhibitors, molecular docking was employed to estimate the binding energies of the compounds with hCA I, hCA II, AChE, and BChE. nih.gov The results indicated that 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole (B1298763) had the highest predicted inhibitory potency against all four enzymes, with binding energies ranging from -6.75 to -7.96 kcal/mol. nih.gov

In the investigation of thiazole carboxamides as COX inhibitors, molecular docking simulations were performed to understand the binding modes of the synthesized compounds within the active sites of COX-1 and COX-2. nih.gov These studies help in rationalizing the observed inhibitory activities and in designing more potent inhibitors.

Receptor Agonism/Antagonism Research

Research into the interaction of thiazole derivatives with various receptors is an active area, with implications for a range of therapeutic fields.

Ligand-Receptor Interaction Studies

A series of thiazole-based derivatives have been synthesized and evaluated as selective inhibitors of the DNA-binding domain of the androgen receptor (AR). researchgate.net One novel compound, SKLB-C2807, was identified that effectively inhibited a human prostate cancer cell line expressing AR with an IC50 value of 0.38 μM. researchgate.net The binding mode of this compound to the AR DNA-binding domain was also investigated, providing insights into its mechanism of action. researchgate.net

Cell-Based Assays for Receptor Activation in In Vitro Systems

Cell-based assays are crucial for determining whether a compound acts as an agonist or antagonist at a specific receptor. For thiazole derivatives, such assays have been used to assess their impact on receptor-mediated signaling pathways. For instance, in the development of 2,4-disubstituted thiazole derivatives as modulators of cellular development, the ability of these compounds to induce differentiation in human pluripotent stem cells was investigated. rsc.org This process is often mediated by nuclear receptors such as the retinoic acid receptor. rsc.org The study found that a thiazole analogue with a long and bulky hydrophobic side chain exhibited comparable or enhanced activity to all-trans-retinoin acid (ATRA), a known agonist of the retinoic acid receptor. rsc.org

Antimicrobial Activity Research (e.g., antibacterial, antifungal, antiviral)

The thiazole ring is a common scaffold in many antimicrobial agents, and numerous derivatives have been synthesized and tested against a wide range of pathogens. nih.gov

A series of 2,4-disubstituted thiazole derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. researchgate.net The results indicated that the presence of certain substituents, such as nitro and methoxy (B1213986) groups on a phenyl ring, significantly improved the antimicrobial activity. researchgate.net

Another study focused on 5-acetyl-4-methylthiazole derivatives and investigated their mode of action as antimicrobial agents against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. analis.com.my The research included time-kill assays to assess the bactericidal or bacteriostatic effects of the compounds. analis.com.my

The antimicrobial efficacy of various thiazole derivatives is often quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

The following table presents a selection of MIC values for different thiazole derivatives against various microbial strains.

Thiazole Derivative ClassMicrobial StrainMIC (µg/mL)Reference
2-Hydrazinyl-thiazoles (7a, 7b, 7c)Candida albicans3.9 nih.gov
Thiazole-pyrazoline hybrid (56)Staphylococcus aureus8-16 nih.gov
Thiazole-pyrazoline hybrid (56)Escherichia coli8-16 nih.gov
Thiazole-pyrazoline hybrid (56)Pseudomonas aeruginosa8-16 nih.gov
Thiazole-pyrazoline hybrid (56)Candida albicans32 nih.gov
Thiazole-quinolinium derivativesStaphylococcus aureus (MRSA)1-32 nih.gov
researchgate.netglobalresearchonline.netThiazolo[3,2-b] researchgate.netrsc.orgresearchgate.nettriazolium Salt (2a)Escherichia coli ATCC 259221.95 mdpi.com
researchgate.netglobalresearchonline.netThiazolo[3,2-b] researchgate.netrsc.orgresearchgate.nettriazolium Salt (2a)Candida albicans31.25 mdpi.com
researchgate.netglobalresearchonline.netThiazolo[3,2-b] researchgate.netrsc.orgresearchgate.nettriazolium Salt (2a)Saccharomyces cerevisiae31.25 mdpi.com

Mechanism of Action against Microbial Targets

While research on the specific antimicrobial mechanism of Methyl 2-(2-methylthiazol-4-yl)acetate is not available, studies on related thiazole compounds offer insights into potential modes of action. For instance, certain 5-acetyl-4-methylthiazole derivatives have been shown to exert their antimicrobial effects by disrupting the microbial cell membrane. analis.com.myiium.edu.my Assays such as salt tolerance tests, time-kill assays, and crystal violet uptake assays have demonstrated that these derivatives can increase the permeability of the cell wall, leading to cell death. analis.com.my One study identified a specific 5-acetyl-4-methylthiazole derivative as being particularly effective, showing significant killing ability against various microbes within 30 minutes of treatment. analis.com.my

Studies on Microbial Resistance Mechanisms

Currently, there are no specific studies identified that investigate microbial resistance mechanisms to this compound. The development of resistance is a critical area of investigation for any new antimicrobial agent. Research in this area would typically involve exposing microbial strains to sub-lethal concentrations of the compound over extended periods to select for resistant mutants. Subsequent genomic and proteomic analyses of these resistant strains would then be performed to identify the genetic mutations or changes in protein expression that confer resistance.

Antiproliferative and Cytotoxic Activity Research in Cellular Models

Thiazole-containing compounds have been a focus of cancer research due to their potential antiproliferative activities. researchgate.netnih.gov For example, novel 2-methylamino-4-substituted-1,3-thiazoles have demonstrated antiproliferative effects in various cancer cell lines, including Hs578T, HeLa, and Hep2G. researchgate.net Similarly, other thiazole derivatives have shown potent activity against prostate cancer cell lines. nih.govnih.gov While these findings highlight the potential of the thiazole scaffold in cancer therapy, specific data on the cytotoxic activity of this compound in cellular models is not currently published.

Mechanism of Cell Cycle Arrest or Apoptosis Induction

The induction of apoptosis is a common mechanism through which anticancer agents exert their effects. Research on other methyl-donor compounds has shown they can induce apoptosis by downregulating key proliferation pathways such as MAPK/ERK and AKT. nih.govmdpi.com This downregulation is often accompanied by an increase in pro-apoptotic proteins like Bak and Bax, and a decrease in anti-apoptotic proteins like Mcl-1 and Bcl-2. nih.govmdpi.com Furthermore, some 4-methylthiazole (B1212942) derivatives have been shown to trigger apoptosis in leukemia cells by disrupting the mitochondrial membrane potential and activating caspases. ksbu.edu.trksbu.edu.tr However, studies specifically elucidating the mechanism of cell cycle arrest or apoptosis induction by this compound have not been reported.

Target Identification in Cellular Pathways

Identifying the specific cellular targets of a compound is crucial for understanding its mechanism of action. For some thiazole derivatives, tubulin has been identified as a key target. nih.gov These compounds inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. nih.gov In other cases, thiazole derivatives have been found to target signaling pathways involved in cancer progression, such as the Akt pathway. ksbu.edu.tr The specific cellular pathways and molecular targets of this compound remain to be determined.

Anti-inflammatory and Immunomodulatory Activity Research in Pre-Clinical Models

The thiazole nucleus is a component of various compounds with demonstrated anti-inflammatory activity. mdpi.comnih.govnih.gov For instance, certain 2-aminothiazole (B372263) derivatives have been investigated for their anti-inflammatory properties. mdpi.com Some 5-methylthiazole-thiazolidinone conjugates have been identified as selective COX-1 inhibitors, suggesting a potential mechanism for their anti-inflammatory effects. nih.gov While the broader class of thiazoles shows promise in modulating inflammatory responses, there is no available research on the anti-inflammatory or immunomodulatory activities of this compound in pre-clinical models.

Structure-Activity Relationship (SAR) Studies for Observed Biological Effects

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of lead compounds. For various classes of thiazole derivatives, SAR studies have provided valuable insights. For example, in a series of 2-amino-4-thiazole-containing renin inhibitors, modifications to the thiazole scaffold were correlated with changes in biological activity. acs.org Similarly, for benzothiazole (B30560) derivatives with antiproliferative activity, SAR studies have helped in identifying key structural features responsible for their effects. mdpi.com As no biological effects have been reported for this compound, no SAR studies have been conducted for this specific compound.

Molecular Target Identification and Validation Methodologies

No studies identifying or validating specific molecular targets for this compound were found.

Metabolic Studies (e.g., in vitro microsomal metabolism, bacterial degradation)

There is no available research on the metabolic fate of this compound, including in vitro microsomal assays or studies on its potential for bacterial degradation.

Identification of Metabolites

As no metabolic studies have been published, there is no information regarding the potential metabolites of this compound.

Enzyme Systems Involved in Metabolism

The specific enzyme systems (such as Cytochrome P450 isoforms, esterases, or others) responsible for metabolizing this compound have not been identified.

Applications of Methyl 2 2 Methylthiazol 4 Yl Acetate As a Synthetic Intermediate and in Materials Science Research

Role as a Precursor in Heterocyclic Synthesis

The thiazole (B1198619) nucleus is a fundamental building block in medicinal chemistry, and Methyl 2-(2-methylthiazol-4-yl)acetate serves as a valuable starting material for the construction of more elaborate heterocyclic systems. The ester functionality can be readily converted into other functional groups, such as hydrazides, which are key intermediates for the synthesis of various five- and six-membered heterocycles.

For instance, treatment of this compound with hydrazine (B178648) hydrate (B1144303) furnishes the corresponding acetohydrazide. This intermediate can then undergo cyclization reactions with appropriate reagents to yield fused heterocyclic systems. One such example is the synthesis of thiazolopyrimidine derivatives, which are known to exhibit a range of biological activities. The reaction of the acetohydrazide with a β-ketoester, for example, can lead to the formation of a pyrazolone (B3327878) ring fused to the thiazole, creating a novel heterocyclic scaffold.

Starting Material Reagent Intermediate Final Heterocycle
This compoundHydrazine hydrate2-(2-methylthiazol-4-yl)acetohydrazideThiazolopyrimidine derivative

Building Block for the Synthesis of Complex Organic Molecules

Beyond the synthesis of fused heterocyclic systems, this compound is a versatile building block for the assembly of complex organic molecules, including potential pharmaceutical candidates. The ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(2-methylthiazol-4-yl)acetic acid. This carboxylic acid can then be coupled with various amines or alcohols using standard peptide coupling reagents to form amides and esters, respectively. This strategy allows for the introduction of the 2-methylthiazole (B1294427) moiety into larger molecular frameworks.

The thiazole ring itself can also be functionalized, although it is generally less reactive towards electrophilic substitution than benzene (B151609). However, the methyl group at the 2-position can be a site for functionalization, and the C-5 position of the thiazole ring can be susceptible to certain electrophilic substitution reactions under specific conditions. This multi-faceted reactivity makes this compound a valuable tool for medicinal chemists in the design and synthesis of novel bioactive compounds. nih.gov

Derivatization for the Generation of Novel Functional Materials

The unique electronic properties of the thiazole ring make it an attractive component for the design of novel functional materials. Thiazole-containing polymers have been investigated for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.org

This compound can be derivatized to create monomers suitable for polymerization. For example, hydrolysis of the ester to the carboxylic acid, followed by reaction with a hydroxyl-functionalized polymerizable group (e.g., 2-hydroxyethyl methacrylate), would yield a thiazole-containing monomer. This monomer could then be copolymerized with other monomers to introduce the thiazole unit into a polymer backbone. The resulting polymer would be expected to have altered electronic and optical properties compared to the parent polymer, which could be fine-tuned by varying the amount of the thiazole-containing monomer.

Derivative Potential Polymerization Method Potential Application
Methacrylate ester of 2-(2-methylthiazol-4-yl)acetic acidFree-radical polymerizationOrganic electronics

Applications in Agrochemistry Research (as an intermediate for agrochemical compounds)

Thiazole derivatives have found applications in the agrochemical industry as fungicides, herbicides, and insecticides. While direct use of this compound as an agrochemical is not documented, its structural motifs are present in some commercial products. Therefore, it represents a key intermediate for the synthesis of new agrochemical candidates.

For example, the 2-(2-methylthiazol-4-yl)acetic acid, obtained from the hydrolysis of the methyl ester, can be converted into its acid chloride. This acid chloride is a reactive intermediate that can be used to acylate various nucleophiles, leading to a diverse library of compounds for biological screening. The synthesis of novel amides and esters from this intermediate could lead to the discovery of new compounds with potent herbicidal or fungicidal activity. nih.gov

Role in Flavor and Fragrance Chemistry Research (academic perspective)

Many thiazole derivatives are known for their potent and often desirable organoleptic properties, contributing to the flavor and aroma of various foods and beverages. mdpi.comcabidigitallibrary.org For instance, 2-isobutylthiazole (B93282) is a key component of tomato flavor, while 2-acetyl-4-methylthiazole (B1599968) has a nutty, roasted aroma. rsc.org

From an academic perspective, this compound is an interesting target for flavor and fragrance research. Its structure, combining a thiazole ring with an acetate (B1210297) group, suggests it may possess unique sensory properties. Systematic studies on the structure-activity relationships of thiazole derivatives are crucial for understanding how subtle changes in chemical structure can dramatically alter flavor and aroma profiles. The synthesis and sensory evaluation of this compound and its derivatives would contribute to this fundamental knowledge base, even if it does not lead to a commercial flavor ingredient.

Thiazole Derivative Associated Aroma/Flavor
2-IsobutylthiazoleTomato
2-Acetyl-4-methylthiazoleNutty, roasted

Potential in Polymer Chemistry or Advanced Materials Research

The field of advanced materials is constantly seeking new molecular building blocks with unique properties. The thiazole ring, with its aromaticity and heteroatoms, offers potential for creating materials with interesting electronic, optical, and thermal properties.

This compound can be envisioned as a precursor for various advanced materials. For example, the acetate group could be modified to introduce a cross-linking site, allowing for the formation of thermosetting polymers. Furthermore, the thiazole ring can coordinate with metal ions, suggesting the potential for creating metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in areas such as gas storage, catalysis, and sensing. Research in this area would involve the systematic derivatization of this compound to explore the structure-property relationships of the resulting materials. rsc.org

Advanced Research Methodologies and Techniques Employed in the Study of Methyl 2 2 Methylthiazol 4 Yl Acetate

High-Throughput Screening Methodologies for Biological Activity

High-Throughput Screening (HTS) represents a foundational approach in modern drug discovery to rapidly assess the biological or biochemical activity of a large number of compounds. h1.co For a compound like Methyl 2-(2-methylthiazol-4-yl)acetate, HTS is instrumental in identifying potential therapeutic targets and uncovering novel biological functions.

The process involves testing the compound against extensive libraries of biological targets, such as enzymes or cell lines, in a miniaturized, automated format, often using 1536-well plates. researchgate.net Fluorescence-based assays are among the most common readout methods due to their high sensitivity and suitability for automation. nih.gov For instance, an HTS campaign designed to find inhibitors for a specific enzyme might measure the change in fluorescence of a substrate upon enzymatic action in the presence of this compound. A reduction in fluorescence compared to a control would indicate inhibitory activity.

Given that thiazole (B1198619) scaffolds are found in potent inhibitors of various enzymes, particularly protein kinases, HTS campaigns for this compound would likely prioritize these targets. researchgate.netnih.gov A typical HTS workflow for this compound would involve:

Assay Development: Creating a robust and automated assay for the target of interest (e.g., a kinase, protease, or acyltransferase). nih.gov

Primary Screen: Testing this compound at a single concentration against the target to identify initial "hits."

Dose-Response Confirmation: Re-testing the initial hits at multiple concentrations to confirm their activity and determine potency (e.g., IC50 value).

Secondary and Orthogonal Assays: Using different assay formats to eliminate false positives and further characterize the biological activity. h1.co

The quality and reliability of the data are paramount, often assessed by statistical parameters like the Z' factor, which indicates the robustness of the assay. researchgate.netnih.gov

Table 1: Representative High-Throughput Screening (HTS) Parameters

Parameter Description Typical Value/Method
Platform Physical format for the assay. 1536-well microplates
Target Class The type of biological molecule being tested. Enzymes (e.g., Kinases, Proteases)
Readout Method The technology used to measure the assay's outcome. Fluorescence-based assays (e.g., FP, FRET)
Assay Quality Metric A statistical indicator of assay performance. Z' Factor > 0.5
Hit Criteria The threshold for identifying a compound as active. >50% inhibition at a given concentration

Microfluidic Synthesis and Reactor Design for Compound Production

Microfluidic synthesis, or "flow chemistry," offers significant advantages over traditional batch synthesis for the production of compounds like this compound. elveflow.com This technology utilizes microreactors—devices with channels typically in the sub-millimeter range—to perform chemical reactions in a continuous flow. researchgate.net

Key advantages include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety for hazardous reactions, and the potential for automation and scale-up. elveflow.comresearchgate.net For the synthesis of a thiazole derivative, a microfluidic reactor could be designed to handle specific reaction steps, such as the Hantzsch thiazole synthesis, which is a common method for creating the thiazole ring. researchgate.net

A custom-designed microfluidic reactor for producing this compound would feature:

Inlet Channels: For introducing reactants and solvents into the reactor.

Mixing Zone: A specific channel geometry designed to ensure rapid and efficient mixing of the reactants.

Reaction Channel: A channel of a defined length and volume where the reaction occurs, often passing through a heating or cooling element to maintain a precise temperature.

Quenching/Outlet Zone: Where the reaction is stopped, and the product stream is collected.

The small reaction volumes minimize waste and allow for rapid optimization of reaction conditions. elveflow.com Integrated microfluidic systems can combine synthesis, purification, and analysis into a single, automated platform, significantly accelerating the production of derivatives for further study. nih.gov

Cryo-Electron Microscopy (Cryo-EM) or X-ray Diffraction for Protein-Ligand Complex Structures

Understanding how this compound interacts with its biological target at an atomic level is crucial for structure-aided drug design. X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are the premier techniques for determining the three-dimensional structures of protein-ligand complexes. nih.govnrel.gov

X-ray crystallography involves crystallizing the target protein in complex with this compound. This can be achieved through co-crystallization (crystallizing the pre-formed complex) or by soaking the ligand into a pre-existing apo-protein crystal. iucr.orgpeakproteins.com The resulting crystal is then exposed to a high-intensity X-ray beam, producing a diffraction pattern that can be mathematically reconstructed into a high-resolution electron density map, revealing the precise binding mode of the compound. nih.govnih.gov This information allows researchers to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding affinity and specificity.

Cryo-EM , particularly with recent technological advances, has become a powerful alternative, especially for large, flexible proteins or complexes that are difficult to crystallize. nrel.gov In this method, the protein-ligand complex is rapidly frozen in vitreous ice, and its structure is determined by averaging images from thousands of individual particles using a transmission electron microscope. nih.gov Cryo-EM can capture proteins in a near-native state and can reveal different conformational states of the protein-ligand complex. nrel.gov

The choice between these techniques depends on the properties of the target protein. Both methods provide invaluable atomic-level insights that can guide the rational design of more potent and selective analogs of this compound. frontiersin.org

Table 2: Comparison of Structural Biology Techniques

Feature X-ray Crystallography Cryo-Electron Microscopy (Cryo-EM)
Sample State Crystalline solid Vitrified, frozen-hydrated
Key Advantage Can achieve very high (atomic) resolution Handles large, flexible complexes; no crystal needed
Major Limitation Requires well-diffracting crystals Historically lower resolution for small proteins
Application Determining precise binding modes of small molecules Studying large macromolecular machines and membrane proteins

Advanced Mass Spectrometry Imaging Techniques for Cellular Localization (in research context)

Mass Spectrometry Imaging (MSI) is a powerful, label-free analytical technique used to visualize the spatial distribution of molecules, including drugs and their metabolites, directly within biological tissues or even single cells. drugtargetreview.comnih.gov This methodology is critical for understanding the pharmacokinetic and pharmacodynamic properties of this compound in a research context.

The most common MSI techniques are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI). nih.govscilifelab.se

MALDI-MSI: A tissue section is coated with an energy-absorbing matrix. A laser is rastered across the sample, desorbing and ionizing molecules at each spot. The mass spectrometer then analyzes the ions from each pixel to create a molecular map of the tissue, showing the precise location of the parent compound and any metabolites. nih.govmaastrichtuniversity.nl

DESI-MSI: This technique uses a charged solvent spray to desorb and ionize molecules from the sample surface under ambient conditions, making it less disruptive than MALDI for certain applications. catapult.org.uk

By applying MSI, researchers can answer key questions about this compound:

Does the compound penetrate the target tissue? nih.gov

Does it accumulate in specific cell types or subcellular compartments? drugtargetreview.com

How is it metabolized within the tissue, and where do the metabolites localize? nih.gov

This spatial information provides a much deeper understanding than traditional methods that rely on tissue homogenates, linking the compound's distribution directly to histology and biological effect. catapult.org.uktechnologynetworks.com

Bioinformatic and Chemoinformatic Approaches for Data Analysis and Prediction

Computational tools are indispensable in modern chemical research for predicting the properties of molecules like this compound, guiding experimental design, and analyzing complex data.

Chemoinformatics is used to predict a compound's physicochemical and pharmacokinetic properties. This includes:

ADME-Toxicity Prediction: In silico models are used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of the compound. nih.gov This helps in the early identification of potential liabilities.

QSAR (Quantitative Structure-Activity Relationship): Models are built to correlate chemical structure with biological activity, allowing for the prediction of the potency of new analogs.

Bioinformatics and Molecular Modeling focus on the interaction between the compound and its biological targets:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of this compound when bound to a three-dimensional protein structure. researchgate.net Docking studies can help prioritize compounds for synthesis and testing.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of the protein-ligand complex over time, providing insights into the stability of the binding interactions and conformational changes that may occur upon binding. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations: These quantum mechanical methods can be used to understand the electronic properties of the thiazole derivative, which can influence its reactivity and interactions with biological targets. nih.gov

These computational approaches allow researchers to generate hypotheses, rationalize experimental results, and efficiently design the next generation of molecules based on this compound. nih.gov

Future Research Directions and Unexplored Avenues for Methyl 2 2 Methylthiazol 4 Yl Acetate

Development of More Efficient and Sustainable Synthetic Routes

Currently, specific, optimized synthetic pathways for Methyl 2-(2-methylthiazol-4-yl)acetate are not well-documented. Future research could focus on developing novel, efficient, and environmentally sustainable methods for its synthesis. Drawing inspiration from the well-established Hantzsch thiazole (B1198619) synthesis, researchers could explore one-pot reactions that minimize waste and improve yield.

Potential starting materials for such a synthesis could include thioacetamide (B46855) and a suitable α-haloketone derivative. The exploration of microwave-assisted organic synthesis (MAOS) could also offer a significant improvement over traditional heating methods, potentially reducing reaction times and energy consumption. Furthermore, the use of green solvents and reusable catalysts would be a key aspect of developing a truly sustainable synthetic route.

Table 1: Potential Synthetic Strategies for Future Exploration

Synthetic ApproachPotential AdvantagesKey Research Focus
Microwave-Assisted Hantzsch SynthesisRapid reaction times, improved yields, lower energy consumption.Optimization of microwave parameters (temperature, pressure, time).
One-Pot Multi-Component ReactionsReduced waste, simplified purification, increased efficiency.Catalyst development and solvent screening.
Flow Chemistry SynthesisHigh scalability, precise control over reaction conditions, improved safety.Reactor design and optimization of flow parameters.
Biocatalytic SynthesisHigh selectivity, mild reaction conditions, environmentally friendly.Identification and engineering of suitable enzymes.

Discovery of Novel Biological Targets and Mechanistic Insights

The thiazole ring is a common scaffold in many biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer effects. ontosight.ai However, the specific biological targets of this compound remain unknown.

Future research should involve high-throughput screening of this compound against various biological targets to identify any potential therapeutic activities. This could include screening against a panel of cancer cell lines, pathogenic bacteria and fungi, and key enzymes involved in inflammatory pathways.

Once a biological activity is identified, further studies would be necessary to elucidate the mechanism of action. This could involve techniques such as molecular docking to predict binding interactions with target proteins, followed by experimental validation through methods like surface plasmon resonance or isothermal titration calorimetry. Understanding the structure-activity relationship (SAR) by synthesizing and testing related analogues would also be a crucial step in optimizing any discovered biological activity.

Exploration of Novel Material Applications

Beyond its potential biological applications, the unique chemical structure of this compound suggests it could be a valuable building block in material science. The thiazole ring is known for its electronic properties and its ability to coordinate with metal ions.

Future investigations could explore the polymerization of this compound or its derivatives to create novel polymers with interesting optical or electronic properties. These materials could have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors. Furthermore, the ability of the thiazole nitrogen and sulfur atoms to act as ligands for metal ions could be exploited to create new coordination polymers or metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, or separation technologies.

Advanced Computational Predictions and Experimental Validation

In the absence of extensive experimental data, advanced computational modeling can provide valuable insights into the potential properties and activities of this compound. Density functional theory (DFT) calculations could be employed to predict its molecular structure, vibrational frequencies, and electronic properties.

Furthermore, quantitative structure-activity relationship (QSAR) models could be developed based on libraries of known thiazole derivatives to predict the potential biological activities of this compound. Molecular docking simulations, as mentioned earlier, can predict its binding affinity to various biological targets. These computational predictions would be invaluable in guiding future experimental work, allowing for a more targeted and efficient research approach. The subsequent experimental validation of these computational predictions would be a critical step in advancing our understanding of this compound.

Interdisciplinary Research Opportunities and Collaborations

The exploration of this compound offers numerous opportunities for interdisciplinary research and collaboration. A comprehensive investigation of this compound would require expertise from various fields:

Organic chemists to develop and optimize synthetic routes.

Medicinal chemists and pharmacologists to investigate its biological activities and mechanism of action.

Material scientists and polymer chemists to explore its potential in novel materials.

Computational chemists to perform theoretical predictions and guide experimental design.

Biochemists and structural biologists to characterize its interactions with biological targets.

Collaborations between academic research groups and industrial partners could also accelerate the translation of any promising discoveries into real-world applications. The multifaceted potential of thiazole derivatives suggests that a collaborative, interdisciplinary approach will be essential to fully unlock the potential of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(2-methylthiazol-4-yl)acetate, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, thioamide derivatives (e.g., 4-methyl-benzothioamide) are refluxed with ethyl 4-bromo-3-oxobutanoate in ethanol under controlled pH and temperature. Post-reaction, extraction with ether and drying over anhydrous Na₂SO₄ yield the crude product, which is purified via recrystallization .
  • Optimization : Parameters like solvent choice (e.g., absolute ethanol for polarity), reaction time (1–3 hours), and stoichiometric ratios (1:1 for thioamide and bromoester) are critical. Monitoring via TLC or HPLC ensures reaction completion.

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Identifies methyl (δ 2.5–3.0 ppm), thiazole ring protons (δ 7.0–8.5 ppm), and ester carbonyl (δ 165–175 ppm) .
  • FT-IR : Confirms ester C=O (1720–1740 cm⁻¹) and thiazole C=N (1640–1680 cm⁻¹) .
    • Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) assesses purity (>97%) .

Q. How is crystallographic data for this compound refined, and what software is preferred?

  • Procedure : Single-crystal X-ray diffraction data are refined using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). Hydrogen bonding networks (e.g., N–H⋯O, C–H⋯O) and π-π stacking interactions are analyzed to validate molecular geometry .
  • Challenges : Twinning or low-resolution data may require manual adjustment of refinement parameters (e.g., occupancy factors, thermal displacement).

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

  • DFT Analysis : B3LYP/6-31G(d,p) basis sets calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Thermodynamic properties (e.g., Gibbs free energy) assess stability under physiological conditions .
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., fungal enzymes). Binding affinities (ΔG values) correlate with experimental antifungal activity .

Q. What strategies resolve contradictions in spectral or crystallographic data during structural elucidation?

  • Multi-Technique Validation : Combine NMR, IR, and mass spectrometry to cross-verify functional groups. For crystallographic ambiguities (e.g., disordered atoms), use SQUEEZE in PLATON to model solvent voids .
  • Case Study : Inconsistent NOESY correlations may indicate dynamic processes (e.g., tautomerism), requiring variable-temperature NMR or MD simulations .

Q. How does the compound’s stability vary under different storage or reaction conditions?

  • Degradation Pathways : Hydrolysis of the ester group in acidic/basic media (monitored via HPLC). Light sensitivity necessitates amber vials for long-term storage .
  • Stabilizers : Co-crystallization with inert excipients (e.g., cyclodextrins) or nitrogen atmosphere during synthesis reduces oxidation .

Q. What are the challenges in synthesizing derivatives for structure-activity relationship (SAR) studies?

  • Functionalization : Selective modification of the thiazole ring (e.g., bromination at C5) requires protecting the ester group. Pd-catalyzed cross-coupling (Suzuki-Miyaura) introduces aryl/heteroaryl substituents .
  • SAR Insights : Bioactivity assays (e.g., MIC for antifungals) reveal that electron-withdrawing groups on the thiazole enhance potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.